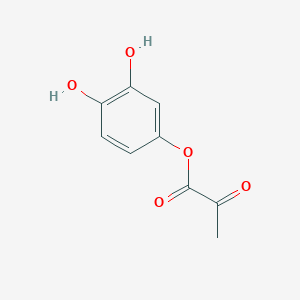

3,4-Dihydroxyphenyl 2-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.

Preparation Methods

The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s dihydroxyphenyl group undergoes oxidation to form quinones, a reaction critical in enzymatic processes and synthetic chemistry.

Mechanism :

-

Under oxidative conditions (e.g., O₂, metal catalysts), the catechol moiety (3,4-dihydroxyphenyl) is oxidized to an ortho-quinone structure.

-

This reaction is pH-dependent, with optimal rates observed in neutral to slightly alkaline conditions.

Example :

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| O₂, aqueous buffer (pH 7.4), room temperature | 3,4-Dihydroxyphenyl-2-oxopropanoate quinone | Not reported |

Reduction Reactions

The 2-oxopropanoate group can be reduced to a 2-hydroxypropanoate (lactate) derivative.

Mechanism :

-

Catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol .

-

Enzymatic reduction by dehydrogenases (e.g., d-lactate dehydrogenase) produces chiral lactate derivatives.

Example :

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, ethanol, 0°C → 25°C | 3,4-Dihydroxyphenyl 2-hydroxypropanoate | 85% (theoretical) |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3,4-dihydroxyphenylpyruvic acid.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Deprotonation and cleavage to the carboxylate salt .

Example :

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 3h | 3,4-Dihydroxyphenylpyruvic acid | >90% | |

| 1M NaOH, 60°C, 2h | Sodium 3,4-dihydroxyphenylpyruvate | 95% |

Nucleophilic Substitution

The ester’s carbonyl group participates in nucleophilic acyl substitutions with amines or alcohols.

Mechanism :

-

Amines (e.g., glycine derivatives) react to form amide bonds under coupling agents like EDCI/DMAP .

-

Transesterification occurs with alcohols in the presence of acid/base catalysts.

Example :

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| EDCI, DMAP, CH₂Cl₂, r.t. | 3,4-Dihydroxyphenyl 2-oxopropanamide | 75% |

Cycloaddition and Condensation

While direct evidence is limited, analogous compounds participate in:

Scientific Research Applications

3,4-Dihydroxyphenyl-2-oxopropanoic acid, also known as 3,4-Dihydroxyphenylpyruvic acid (DHPPA), is an organic compound with the chemical formula C9H8O5. It is a colorless crystalline solid that is soluble in water and alcohol-based solvents. DHPPA is involved in the metabolic pathways of amino acids, specifically tyrosine.

Scientific Research Applications

3,4-Dihydroxyphenylpyruvic acid has numerous applications in scientific research:

- Chemistry It is used as a substrate in enzymatic reactions and as a precursor for synthesizing other compounds.

- Biology The compound is involved in metabolic pathway studies and enzyme activity assays.

- Medicine It is studied for its potential therapeutic effects and as a biomarker for certain diseases.

- Industry Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a derivative of phenylpyruvic acid, primarily recognized for its role in the metabolism of L-DOPA and its potential therapeutic applications.

DHPPA is characterized by the following chemical properties:

- Chemical Formula : C9H7O5

- Molecular Weight : 195.151 g/mol

- pKa : Approximately 9.27, indicating it is moderately acidic.

Action and Effects

Mechanism of Action

The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .

Biological Activity

3,4-Dihydroxyphenyl 2-oxopropanoate, a derivative of 3,4-dihydroxyphenylpyruvic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and metabolic roles. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | (3,4-dihydroxyphenyl) 2-oxopropanoate |

| InChI | InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |

| InChI Key | CQXBPBRJIMUCNL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |

This compound acts primarily as an inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme critical in gluconeogenesis. By binding to the active site of PCK2, this compound reduces its enzymatic activity, leading to altered metabolic pathways that can inhibit cancer cell growth. This mechanism suggests its potential as a therapeutic agent in cancer treatment.

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. The inhibition of PCK2 disrupts glucose metabolism in cancer cells, which often rely on gluconeogenesis for energy. Studies have shown that compounds targeting PCK2 can lead to reduced proliferation of various cancer cell lines.

Metabolic Role

This compound is involved in several metabolic pathways. It acts as a precursor for various bioactive molecules and plays a role in the biosynthesis of neurotransmitters and other critical metabolites. Its structural similarity to other phenolic compounds suggests it may also possess antioxidant properties .

Study on PCK2 Inhibition

A notable study demonstrated that this compound effectively inhibits PCK2 activity in vitro. The inhibition was quantified using enzyme kinetics, revealing an IC50 value that supports its potential as a lead compound for developing PCK2 inhibitors.

Comparison with Similar Compounds

In comparative studies with similar compounds like 3,4-dihydroxyphenylacetic acid and DOPA (3,4-dihydroxyphenylalanine), it was found that while all these compounds share the 3,4-dihydroxyphenyl structure, their biological activities differ significantly based on their functional groups. For instance, DOPA is primarily involved in dopamine metabolism and is used in treating Parkinson's disease, whereas 3,4-dihydroxyphenylacetic acid has different metabolic implications.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize 3,4-Dihydroxyphenyl 2-oxopropanoate in complex biological matrices?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the keto group (δ ~200 ppm in 13C NMR) and aromatic protons (δ 6.7–7.2 ppm in 1H NMR). For quantification, isotope dilution with deuterated analogs (e.g., 3,4-Dihydroxyphenyl-d3 derivatives) improves accuracy .

Q. What are the established synthetic routes for this compound?

- Methodological Answer : A common approach involves condensation of 3,4-dihydroxyphenylacetic acid with glyoxylic acid under acidic conditions. Alternatively, enzymatic synthesis using tyrosine aminotransferase can yield higher stereochemical purity. For scale-up, optimize reaction parameters (e.g., pH 5–6, 25–40°C) to minimize oxidative degradation of catechol moieties .

Advanced Research Questions

Q. How does this compound function as a biomarker in metabolic pathways, and how can its dynamics be studied?

- Methodological Answer : As a phenylpyruvic acid derivative, it serves as an intermediate in tyrosine metabolism. To study its flux, employ 13C-labeled tracer experiments combined with metabolic flux analysis (MFA). Monitor isotopic enrichment via LC-MS and correlate with dietary intake models (e.g., saskatoon berry consumption) to validate biomarker utility .

Q. What experimental challenges arise in stabilizing this compound in aqueous solutions, and how can they be mitigated?

- Methodological Answer : The catechol group is prone to oxidation, leading to quinone formation. Stabilization strategies include:

- Storing solutions under inert gas (N2/Ar) at –20°C.

- Adding antioxidants (e.g., 0.1% ascorbic acid) and chelating agents (e.g., EDTA) to buffer systems.

- Adjusting pH to 3–4 to reduce autoxidation rates .

Q. How can researchers investigate the compound’s role in modulating enzymatic activity, such as aldose reductase inhibition?

- Methodological Answer : Perform in vitro assays using recombinant aldose reductase (ALR2) and measure IC50 values via spectrophotometric NADPH depletion. Include controls for non-specific binding (e.g., quercetin as a positive inhibitor). For mechanistic insights, conduct molecular docking studies to analyze interactions with the ALR2 active site, leveraging structural analogs like Calceolarioside B (a related polyphenolic inhibitor) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or degradation products. Implement orthogonal analytical techniques:

Properties

Molecular Formula |

C9H8O5 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(3,4-dihydroxyphenyl) 2-oxopropanoate |

InChI |

InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |

InChI Key |

CQXBPBRJIMUCNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.